molecular formula C13H18ClNO B3387132 2-chloro-N-{1-[4-(propan-2-yl)phenyl]ethyl}acetamide CAS No. 790272-31-0

2-chloro-N-{1-[4-(propan-2-yl)phenyl]ethyl}acetamide

Cat. No. B3387132
CAS RN: 790272-31-0
M. Wt: 239.74 g/mol
InChI Key: OEHBKRFGXPACOL-UHFFFAOYSA-N
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Description

“2-chloro-N-{1-[4-(propan-2-yl)phenyl]ethyl}acetamide” is a chemical compound . It’s a derivative of phenoxy acetamide, a class of compounds that have been studied for their potential therapeutic applications .

Scientific Research Applications

2-chloro-N-{1-[4-(propan-2-yl)phenyl]ethyl}acetamide has a wide range of applications in the scientific research field. It has been used as a reagent for the synthesis of various compounds such as 2-amino-3-chlorobenzaldehyde and 2-amino-3-chlorobenzamide. It has also been used as a starting material for the synthesis of a variety of drugs such as amlodipine and losartan. Additionally, this compound has been used as a catalyst in the synthesis of polyurethanes and polyureas.

Mechanism of Action

2-chloro-N-{1-[4-(propan-2-yl)phenyl]ethyl}acetamide is an amide derivative and acts as a nucleophile in organic reactions. It can react with a variety of electrophiles such as halogens, nitriles, and carboxylic acids. The reaction is initiated by the nucleophilic attack of the amide on the electrophile, leading to the formation of a covalent bond.
Biochemical and Physiological Effects
This compound has been found to possess various biochemical and physiological effects. It has been shown to possess anti-inflammatory and analgesic properties. It has also been reported to possess anticonvulsant and anti-anxiety effects. Additionally, this compound has been found to possess antioxidant and neuroprotective properties.

Advantages and Limitations for Lab Experiments

2-chloro-N-{1-[4-(propan-2-yl)phenyl]ethyl}acetamide has a number of advantages for lab experiments. It is a stable compound that can be stored at room temperature and has a long shelf life. It is also a relatively inexpensive compound, making it an attractive choice for researchers. However, this compound can be toxic in high concentrations and should be handled with care.

Future Directions

2-chloro-N-{1-[4-(propan-2-yl)phenyl]ethyl}acetamide has the potential to be used in a variety of fields. It could be used as a reagent in the synthesis of drugs, polymers, and other organic compounds. It could also be used as a catalyst in organic reactions. Additionally, further research could be conducted to explore the biochemical and physiological effects of this compound. Finally, this compound could be used in the development of new drugs and treatments for various diseases.

properties

IUPAC Name

2-chloro-N-[1-(4-propan-2-ylphenyl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO/c1-9(2)11-4-6-12(7-5-11)10(3)15-13(16)8-14/h4-7,9-10H,8H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEHBKRFGXPACOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(C)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701209672
Record name 2-Chloro-N-[1-[4-(1-methylethyl)phenyl]ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701209672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

790272-31-0
Record name 2-Chloro-N-[1-[4-(1-methylethyl)phenyl]ethyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=790272-31-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-[1-[4-(1-methylethyl)phenyl]ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701209672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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